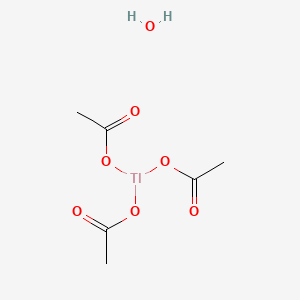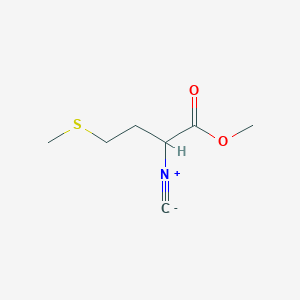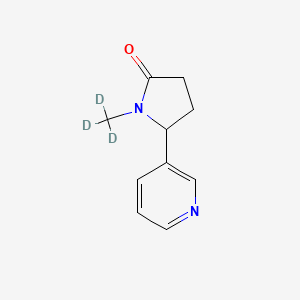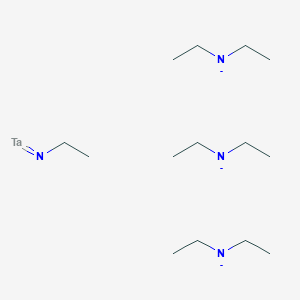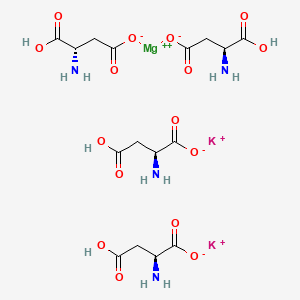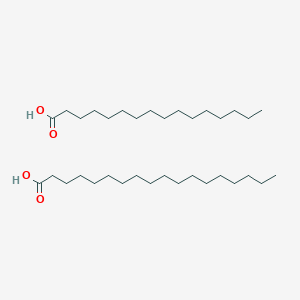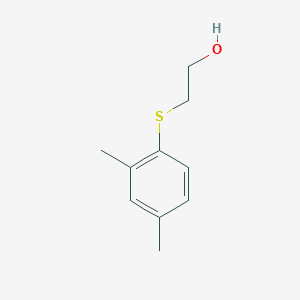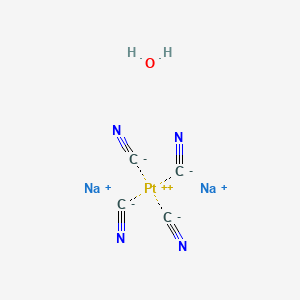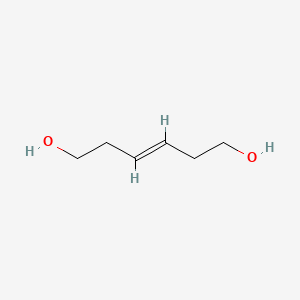
(3E)-3-Hexene-1,6-diol
Vue d'ensemble
Description
“(3E)-3-Hexene-1,6-diol” is a chemical compound with the molecular formula C6H12O2 . It is a useful reagent to synthesize pochoxime, a potent inhibitor of heat shock protein 90 (HSP90). It can also be used for photochemical cyclization of Diels-Alder adducts .
Molecular Structure Analysis
The molecular structure of “(3E)-3-Hexene-1,6-diol” consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The exact mass is 116.083729621 g/mol .Chemical Reactions Analysis
“(3E)-3-Hexene-1,6-diol” is used as a reagent to synthesize pochoxime, a potent inhibitor of heat shock protein 90 (HSP90). It can also be used for photochemical cyclization of Diels-Alder adducts .Physical And Chemical Properties Analysis
The molecular weight of “(3E)-3-Hexene-1,6-diol” is 116.16 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 4 .Applications De Recherche Scientifique
Downstream Processing of Biologically Produced Diols
Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, have significant applications in the production of chemicals and polymers. The separation and purification of these diols from fermentation broths are crucial steps, accounting for more than 50% of the total production costs. Technologies such as evaporation, distillation, and membrane filtration have been explored, but improvements in yield, purity, and energy consumption are needed (Xiu & Zeng, 2008).
Polymers from Renewable Resources
The use of renewable resources, like 1,4:3,6-dianhydrohexitols (isosorbide), for synthesizing polymers highlights the potential for diols derived from renewable sources in creating high-performance, biodegradable plastics. These compounds offer advantages such as non-toxicity, rigidity, and their non-petroleum origin, making them suitable for various applications including medical devices and packaging materials (Fenouillot et al., 2010).
Metal–Organic Frameworks for Gas Separation
Diols and similar compounds find applications in the development of metal–organic frameworks (MOFs) for gas separation and purification. MOFs with functionalized surfaces have shown promise in selectively separating gases, an essential process in environmental protection and the chemical industry (Lin et al., 2017).
Photocatalysts for NOx Removal
Graphene and g-C3N4 based photocatalysts, which could potentially include diol-functionalized surfaces, have been explored for their ability to remove NOx pollutants from the atmosphere. These photocatalysts leverage their large surface area and chemical stability to convert NOx into non-volatile nitrates, highlighting the environmental applications of diol compounds (Nikokavoura & Trapalis, 2018).
Polyoxymethylene Dimethyl Ethers (OME) Production
Research into the catalytic synthesis of OME, which are oxygenated fuels derived from diols, underscores the importance of diols in sustainable energy solutions. OME production research focuses on more efficient catalysts and processes, aiming to reduce emissions from diesel engines and contribute to cleaner combustion technologies (Baranowski, Bahmanpour, & Kröcher, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-hex-3-ene-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSXXXZZOZFTPR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C=CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)/C=C/CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-Hexene-1,6-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



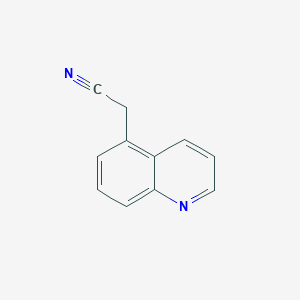
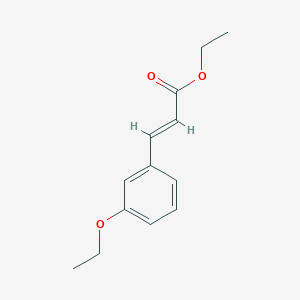
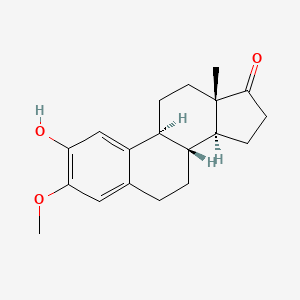
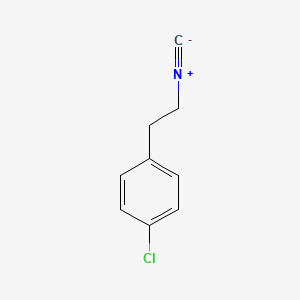
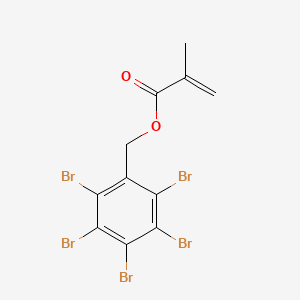
![2-(chloromethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B3183082.png)
